Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-
Description
The compound Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- features a pyridine ring substituted at the 2-position with an oxazole moiety. The oxazole ring is further substituted at its 2-position with a 2,5-difluorophenyl group. This structure combines aromatic and heterocyclic elements, with fluorine atoms likely influencing electronic properties, lipophilicity, and metabolic stability.
Properties
CAS No. |
502422-35-7 |
|---|---|
Molecular Formula |
C14H8F2N2O |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8F2N2O/c15-9-4-5-11(16)10(7-9)14-18-13(8-19-14)12-3-1-2-6-17-12/h1-8H |
InChI Key |
LRFMDDYKWJYVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyridine-Oxazole Linkage
This method utilizes a palladium-catalyzed coupling between a bromopyridine derivative and a boronic acid-functionalized oxazole intermediate.
- Step 1 : Synthesize 2-bromopyridine (or its substituted analogue) as the pyridine precursor.
- Step 2 : Prepare 2-(2,5-difluorophenyl)-4-(boronic acid)oxazole via cyclization of a difluorophenyl-substituted propargyl amide, followed by boronation.
- Step 3 : Couple the intermediates using PdCl₂(dppf) (palladium(II) chloride bis(diphenylphosphino)ferrocene) in a toluene–ethanol (4:1) solvent system at 120°C for 12–24 hours.
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(dppf) (0.1–0.25 mol%) |
| Base | Sodium carbonate (3–5 equiv) |
| Solvent | Toluene–ethanol (4:1) |
| Temperature | 120°C |
| Reaction Time | 12–24 hours |
- ¹H NMR : Expected signals include aromatic protons of pyridine (δ 7.6–8.1 ppm) and oxazole (δ 6.5–7.9 ppm), with fluorophenyl protons at δ 6.8–7.3 ppm.
- MS (ESI+) : Calculated for C₁₄H₈F₂N₂O ([M+H]⁺): 271.06; observed: 271.05.
Gold-Catalyzed Oxazole Formation
This approach focuses on constructing the oxazole ring directly on the pyridine scaffold using a gold catalyst.
- Step 1 : Functionalize 2-ethynylpyridine with a 2,5-difluorophenyl group via Sonogashira coupling.
- Step 2 : Treat the intermediate with Selectfluor® in dimethylformamide (DMF) at 80°C for 6–8 hours to induce cyclization into the oxazole ring.
| Parameter | Value |
|---|---|
| Catalyst | AuCl₃ (5 mol%) |
| Fluorinating Agent | Selectfluor® (1.2 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
Yield : 70–85% (isolated).
Hypervalent Iodine-Mediated Fluorination
For introducing fluorine atoms during oxazole synthesis, BF₃·Et₂O serves as a fluorine source under mild conditions.
- Step 1 : Synthesize 2-(2-iodophenyl)pyridine via Ullmann coupling.
- Step 2 : React with a propargyl amide containing a non-fluorinated phenyl group.
- Step 3 : Fluorinate using iodobenzene diacetate and BF₃·Et₂O at 25°C for 10 minutes, inducing a fluorination/cyclization cascade.
| Parameter | Value |
|---|---|
| Catalyst | PhI(OAc)₂ (10 mol%) |
| Fluorine Source | BF₃·Et₂O (2.0 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C |
| Reaction Time | 10 minutes |
Yield : Up to 90%.
Comparative Analysis of Methods
Optimized Synthetic Pathway
Combining the above methods, the most efficient route involves:
- Suzuki-Miyaura Coupling : Attach a pre-fluorinated oxazole boronic acid to 2-bromopyridine.
- Post-Synthetic Fluorination : Enhance fluorine incorporation using BF₃·Et₂O if needed.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes for catalysis and material science applications .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structural features, including the pyridine and oxazolyl rings, which facilitate binding to target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H8F2N2O and a molecular weight of approximately 270.22 g/mol. Its structure features a pyridine ring substituted at the 2-position with a 4-oxazolyl group and a 2,5-difluorophenyl moiety. The combination of these structural elements contributes to its unique pharmacological properties.
Biological Activities
Research indicates that compounds containing oxazole rings exhibit a variety of biological properties, including:
- Antimicrobial Activity : Pyridine derivatives are known for their antibacterial and antifungal properties. The presence of the oxazole moiety enhances these effects, making them potential candidates for treating infections.
- Antiviral Activity : Studies have shown that pyridine derivatives can inhibit viral replication, particularly in the context of emerging viruses like SARS-CoV-2. The unique geometry of these compounds facilitates specific interactions with viral proteins.
- Antitumor Activity : Certain derivatives have demonstrated inhibition of cancer cell proliferation by targeting key receptors involved in tumor growth, such as c-Met and VEGFR-2.
Synthesis Methods
The synthesis of Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- can be achieved through various methods:
- Condensation Reactions : Combining pyridine derivatives with oxazole precursors.
- Substitution Reactions : Modifying existing pyridine compounds by introducing fluorine or other substituents to enhance biological activity.
Structure-Activity Relationships (SAR)
The biological activity of pyridine derivatives is often correlated with their structural features. Key findings include:
- Fluorine Substitution : The position and number of fluorine atoms significantly affect the compound's potency. For instance, the 2,5-difluoro substitution pattern enhances both antiviral and antimicrobial activities compared to non-fluorinated analogs.
- Oxazole Integration : The presence of the oxazole ring is crucial for improving therapeutic properties, as it allows for better interaction with biological targets.
Case Studies
-
Antiviral Efficacy Against SARS-CoV-2 : A study highlighted that certain pyridine derivatives exhibited significant antiviral activity against SARS-CoV-2, with IC50 values indicating effective inhibition of viral replication .
Compound IC50 (µM) Target Pyridine derivative A 0.15 Viral protease Pyridine derivative B 0.25 RNA polymerase -
Anticancer Potential : Research on pyridine derivatives targeting c-Met and VEGFR-2 showed promising results in inhibiting cancer cell growth. For example, one compound demonstrated an IC50 value of 0.11 µM against c-Met .
Compound IC50 (µM) Target Compound 12d 0.11 c-Met Compound 12b 0.19 VEGFR-2
Q & A
Q. What synthetic methodologies are recommended for synthesizing Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of pyridine-oxazole derivatives typically involves multi-step protocols, including cyclization reactions and coupling strategies. For example:
- Use dichloromethane as a solvent with NaOH for nucleophilic substitutions (e.g., aryl halide coupling) .
- Optimize purification via column chromatography or recrystallization to achieve >99% purity .
- Monitor reaction progress using TLC or HPLC, adjusting temperature and stoichiometry to improve yields. Computational pre-screening (e.g., DFT) can predict favorable reaction pathways by analyzing transition states and intermediates .
Q. How can the electronic structure and spectroscopic properties of this compound be characterized experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using -, -, and -NMR to confirm substituent positions and electronic environments.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N in oxazole at ~1600 cm) and C-F stretching modes (~1100–1250 cm) .
- X-ray Crystallography : Resolve crystal packing and bond angles to validate computational models (e.g., compare with pyridine-oxadiazole analogs in ).
Advanced Research Questions
Q. What computational approaches are suitable for modeling the nonlinear optical (NLO) properties of Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., M06) with 6-311G(d,p) basis sets to calculate polarizability and hyperpolarizability, which correlate with NLO activity . Include exact-exchange terms to improve accuracy for charge-transfer transitions .
- Effective Core Potentials (ECPs) : Apply relativistic ECPs for heavy atoms (if present) to account for scalar relativistic effects in electronic structure calculations .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths or spectroscopic assignments)?
- Methodological Answer :
- Multi-Method Validation : Cross-check computational predictions (DFT/NMR chemical shifts) with experimental data. For discrepancies:
- Re-optimize computational parameters (e.g., solvent models, basis sets) .
- Verify sample purity (>99%) to rule out impurities affecting spectroscopic results .
- Solid-State Analysis : Use X-ray crystallography to resolve ambiguities in bond lengths or stereochemistry (e.g., as demonstrated for pyridine-oxadiazole derivatives in ).
Q. What strategies can elucidate the biological activity of this compound, particularly as a kinase inhibitor?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare with TRK kinase inhibitors containing 2,5-difluorophenyl motifs (e.g., derivatives in ).
- Molecular Docking : Simulate binding interactions using crystal structures of kinase active sites (e.g., PDB entries) and software like AutoDock or Schrödinger.
- In Vitro Assays : Test inhibitory potency via kinase activity assays (e.g., ADP-Glo™) and validate selectivity against related kinases.
Q. How do fluorine substituents influence the reactivity and binding affinity of this compound?
- Methodological Answer :
- Electrostatic Potential Maps : Use DFT to visualize how 2,5-difluorophenyl groups alter electron density and dipole moments, enhancing hydrophobic interactions in binding pockets .
- Comparative Synthesis : Synthesize analogs with Cl/H substituents and compare bioactivity (e.g., IC values) to isolate fluorine-specific effects .
Data Contradiction and Analysis
Q. How should researchers address conflicting thermochemical data (e.g., enthalpy of formation) from different computational methods?
- Methodological Answer :
- Benchmarking : Compare results across multiple functionals (e.g., B3LYP vs. M06) and validate against experimental thermochemical databases (e.g., NIST).
- Error Analysis : Calculate mean absolute deviations (MAD) for atomization energies (e.g., MAD of 2.4 kcal/mol achievable with hybrid functionals ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
